molecular formula C19H21NO2 B8382887 1-Benzyl-3-(benzyloxy)piperidin-4-one

1-Benzyl-3-(benzyloxy)piperidin-4-one

Cat. No.: B8382887
M. Wt: 295.4 g/mol
InChI Key: QDJFRCGKVPSSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(benzyloxy)piperidin-4-one (CAS: 86718-31-2) is a piperidin-4-one derivative characterized by dual benzyl and benzyloxy substituents at the 1- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal coordination . Its structure features a ketone group at the 4-position of the piperidine ring, which is amenable to nucleophilic additions or reductions, enabling diverse downstream modifications. The benzyl and benzyloxy groups confer steric bulk and lipophilicity, influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzyl-3-phenylmethoxypiperidin-4-one

InChI

InChI=1S/C19H21NO2/c21-18-11-12-20(13-16-7-3-1-4-8-16)14-19(18)22-15-17-9-5-2-6-10-17/h1-10,19H,11-15H2

InChI Key

QDJFRCGKVPSSSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Piperidin-4-one Derivatives

The following table compares 1-Benzyl-3-(benzyloxy)piperidin-4-one with key structural analogues, focusing on substituent variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound 86718-31-2 C₁₉H₂₁NO₂ 295.38 1-Benzyl, 3-benzyloxy Intermediate in drug synthesis; π-π stacking interactions
1-Benzyl-3-methylpiperidin-4-one 34737-89-8 C₁₃H₁₇NO 203.28 1-Benzyl, 3-methyl Simpler structure; lower steric hindrance
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9 C₁₄H₁₉NO 217.31 1-Benzyl, 3,3-dimethyl Enhanced rigidity; potential for ring puckering
1-Benzyl-4-bromopiperidin-3-one 775225-43-9 C₁₂H₁₄BrNO 268.15 1-Benzyl, 4-bromo Electrophilic reactivity at C-4; halogenation precursor
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid 1303974-60-8 C₁₄H₁₆FNO₄ 281.28 1-Benzyloxycarbonyl, 3-fluoro, 4-carboxy Bioactive scaffold; protease inhibitor intermediate

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